(2-Piperidin-4-yl-phenyl)-methanol hydrochloride

Übersicht

Beschreibung

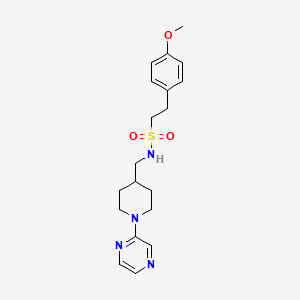

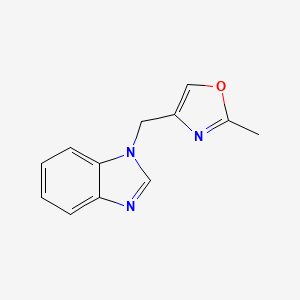

“(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” is a chemical compound with the empirical formula C12H18ClNO . It is a semi-flexible linker used in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The compound has a molecular weight of 227.73 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCC1=C(C2CCNCC2)C=CC=C1.Cl . This indicates that the compound contains a piperidine ring attached to a phenyl ring through a methanol group, and it is in the form of a hydrochloride salt .

Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 227.73 . It has a quality level of 100 and an assay of ≥95% . The compound should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

D2-like Receptor Ligand Synthesis and Evaluation

Arylcycloalkylamines, including phenyl piperidines, exhibit notable pharmacophoric characteristics that enhance potency and selectivity for D2-like receptors, a key target in antipsychotic agent development. The modification of arylalkyl substituents has been shown to significantly influence the binding affinity, selectivity, and overall efficacy of synthesized agents targeting these receptors. This emphasizes the compound's potential in designing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).

Insulating Paper Degradation Indicator

Methanol has been identified as a reliable chemical marker for assessing the condition of solid insulation in power transformers. The correlation between methanol generation and the degradation of cellulosic insulation materials underscores its diagnostic value in monitoring and maintaining transformer health. This application is critical in the electrical power industry, providing a non-invasive method to assess equipment integrity and predict potential failures (Jalbert et al., 2019).

Chromatographic Characterization

The role of methanol in high-performance liquid chromatographic (HPLC) column testing, particularly for evaluating the hydrophobic properties of stationary phases, highlights its importance in analytical chemistry. The suitability of specific columns for separating basic solutes can be assessed using methanol-water mixtures, aiding in the selection of appropriate analytical methods for drug testing and other applications (Engelhardt et al., 1991).

Wirkmechanismus

The mechanism of action of “(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” is related to its role in PROTAC development. PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Zukünftige Richtungen

The future directions for “(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” are likely to be in the field of targeted protein degradation, given its role as a semi-flexible linker in PROTAC development . The optimization of drug-like properties and the 3D orientation of the degrader in the ternary complex are potential areas for future research .

Eigenschaften

IUPAC Name |

(2-piperidin-4-ylphenyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHARBIBNQYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)

![3-(2-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2587767.png)

![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2587781.png)